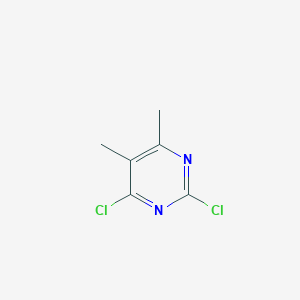

2,4-Dichloro-5,6-dimethylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXIDUSEHNCLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287121 | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-32-1 | |

| Record name | 1780-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-5,6-dimethylpyrimidine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes data from closely related structural analogs to present a predictive yet robust overview of its physicochemical properties, synthesis, core reactivity, and potential applications. The primary focus is on the regioselective reactivity of the chloro-substituents, a critical feature for its use as a versatile synthetic intermediate. This guide is intended to serve as a foundational resource for scientists looking to incorporate this scaffold into their research, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a wide array of vitamins and therapeutic agents.[1] Its prevalence has established it as a "privileged scaffold," a molecular framework that is frequently able to bind to multiple biological targets. Consequently, substituted pyrimidines are integral to the development of novel drugs across various therapeutic areas, including oncology, virology, and immunology.[2][3]

Among the various classes of pyrimidine derivatives, 2,4-dichloropyrimidines are exceptionally valuable as synthetic intermediates.[1][4] The two chlorine atoms serve as versatile leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1][4] This allows for the systematic construction of diverse chemical libraries from a single, common core.

This guide focuses specifically on This compound . The addition of the 5,6-dimethyl groups to the core 2,4-dichloropyrimidine structure introduces electronic and steric modifications that fine-tune its reactivity and provide additional vectors for molecular design. Understanding these nuances is critical for leveraging this compound to its full potential in the synthesis of complex, biologically active molecules.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is not widely published. However, a reliable profile can be predicted by analyzing data from its close structural analogs, such as 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine.[5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction / Comments |

| Molecular Formula | C₆H₆Cl₂N₂ | Based on chemical structure. |

| Molecular Weight | 177.03 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Analogy with similar dichloromethylpyrimidines which are typically solids at room temperature. |

| Melting Point | 45-60 °C | Interpolated from analogs. 2,4-dichloro-5-methylpyrimidine melts at 26-28 °C, and 2,4-dichloro-6-methylpyrimidine melts at 44-47 °C. The additional methyl group is expected to increase the melting point slightly due to improved crystal packing. |

| Boiling Point | >220 °C (at 760 mmHg) | Extrapolated from analogs which exhibit high boiling points (e.g., 219 °C for the 6-methyl analog). |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF). Slightly soluble in alcohols. Insoluble in water. | Typical for chlorinated heterocyclic compounds. |

| Density | ~1.4 g/mL | Based on the density of 2,4-dichloro-5-methylpyrimidine (1.39 g/mL). |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum is expected to be simple, featuring a singlet for the C5-methyl protons and a singlet for the C6-methyl protons. The chemical shifts would likely be in the δ 2.0-2.5 ppm range. The exact positions will be influenced by the electronic environment of the dichloropyrimidine ring.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The two methyl carbons would appear in the aliphatic region (δ 15-25 ppm). The four aromatic carbons of the pyrimidine ring would appear in the downfield region (δ 110-170 ppm), with the chlorine-bearing carbons (C2 and C4) being the most deshielded.

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be a distinctive (M), (M+2), and (M+4) cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the methyl groups (~2900-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (1500-1600 cm⁻¹), and C-Cl stretching vibrations (~600-800 cm⁻¹).

Synthesis Strategy: Chlorination of a Uracil Precursor

The most common and industrially scalable method for synthesizing 2,4-dichloropyrimidines is the direct chlorination of the corresponding 2,4-dihydroxypyrimidine (a uracil derivative).[6][7] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).[6][8]

The logical precursor for this compound is 5,6-dimethyluracil . The reaction proceeds via the conversion of the keto-enol tautomers of the uracil ring into the more reactive chloro-substituted aromatic pyrimidine.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

Causality: This protocol is based on established procedures for similar substrates, such as the synthesis of 2,4-dichloro-6-methylpyrimidine.[7] The use of excess POCl₃ serves as both the reagent and the solvent. Heating is necessary to overcome the activation energy for the conversion of the robust dihydroxy-pyrimidine system. The aqueous workup is critical for quenching the highly reactive residual POCl₃ and precipitating the product.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry.

-

Charging the Flask: To the flask, add 5,6-dimethyluracil (1.0 eq). Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (8-10 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-110 °C) with vigorous stirring. The solid precursor should gradually dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed (typically 8-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice in a separate beaker with stirring. Caution: This quenching process is highly exothermic and releases HCl gas.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution carefully with a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the final product of high purity.

Core Reactivity: The Principle of Regioselective Substitution

The synthetic utility of this compound is dominated by the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.[4]

Key Mechanistic Insight: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[4] This selectivity is a direct consequence of electronic effects within the pyrimidine ring. The C4 position is para to one ring nitrogen and ortho to the other, while the C2 position is between both nitrogens. The C4 position receives greater electronic stabilization of the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack, making this pathway kinetically favored.

The presence of the electron-donating methyl groups at C5 and C6 will slightly decrease the overall electrophilicity of the pyrimidine ring compared to unsubstituted 2,4-dichloropyrimidine. However, this effect is not expected to alter the fundamental C4 > C2 reactivity pattern.

Caption: Logical workflow of regioselective substitution on the pyrimidine core.

Controlling Reaction Selectivity

Researchers can exploit this inherent reactivity difference to synthesize mono-substituted or di-substituted pyrimidines selectively.

-

Mono-substitution at C4: By using mild reaction conditions (e.g., lower temperatures, weaker bases) and a stoichiometric amount of the nucleophile, the reaction can be stopped cleanly after the first substitution at the C4 position.[4]

-

Di-substitution at C2 and C4: To achieve substitution at the less reactive C2 position, more forcing conditions are required. This typically involves higher temperatures, stronger bases, or a large excess of the nucleophile.[4] This can be done in a stepwise manner after isolating the C4-substituted intermediate or, with less control, in a one-pot reaction to produce a di-substituted product.

Applications in Drug Discovery

The 2,4-dichloro-pyrimidine scaffold is a proven building block for potent and selective kinase inhibitors and other therapeutic agents. Derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for mutations that confer resistance in non-small cell lung cancer (NSCLC).[9][10]

In a typical drug discovery workflow, this compound would be used as a central scaffold. The more reactive C4 position would be functionalized with a key pharmacophore group, followed by substitution at the C2 position to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. The 5,6-dimethyl groups provide fixed substitution points that can probe specific pockets of a target's active site.

Safety, Handling, and Storage

As a chlorinated, corrosive organic compound, this compound requires careful handling. The following guidelines are based on safety data for its close analogs.[11][12]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[11][12]

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its key chemical property is the differential reactivity of its two chlorine atoms, enabling predictable and regioselective functionalization. By carefully controlling reaction conditions, researchers can access mono- or di-substituted pyrimidines, making this scaffold an ideal starting point for the construction of compound libraries for drug discovery. This guide provides a foundational understanding of its predicted properties, synthesis, and reactivity, empowering scientists to effectively integrate this promising intermediate into their research programs.

References

-

Zhonghan. (n.d.). China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]

-

PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]

-

ResearchGate. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-6-vinylpyrimidine CAS 169173-79-9 [benchchem.com]

- 2. zhonghanchemical.com [zhonghanchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

Introduction: Navigating the Isomeric Landscape of Dichloromethylpyrimidines

An In-Depth Technical Guide to Dichloromethylpyrimidines for Advanced Research

Researchers engaged in the synthesis of novel therapeutic agents frequently encounter pyrimidine scaffolds due to their prevalence in biologically active molecules. The specific query for the molecular weight and properties of 2,4-dichloro-5,6-dimethylpyrimidine leads us to an interesting point in synthetic chemistry: the accessibility and documentation of specific isomers. While a theoretical molecular weight for this compound can be readily calculated, a thorough review of scientific literature and chemical supplier databases reveals a scarcity of specific experimental data for this precise 5,6-dimethyl substituted isomer.

This guide, therefore, takes an application-focused approach. We will first establish the theoretical molecular weight of the requested compound. Subsequently, we will provide a comprehensive technical overview of its closely related and commercially available structural isomers: 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine . These compounds are pivotal intermediates in drug discovery, and understanding their properties, synthesis, and reactivity is crucial for any researcher in this field. This comparative analysis will provide a robust and practical foundation for scientists working with dichloromethylpyrimidine scaffolds.

Section 1: Core Physicochemical Properties and Molecular Weight

The foundation of any synthetic protocol is a precise understanding of the starting materials. The molecular weight of a compound is a fundamental property, derived from its molecular formula.

Theoretical Molecular Weight of this compound

-

Molecular Formula: C₆H₆Cl₂N₂

-

Calculation:

-

Carbon: 6 x 12.011 = 72.066

-

Hydrogen: 6 x 1.008 = 6.048

-

Chlorine: 2 x 35.453 = 70.906

-

Nitrogen: 2 x 14.007 = 28.014

-

Total Molecular Weight = 177.034 g/mol

-

While this value is theoretically sound, the practical application requires sourcing the compound or its isomers. The following table summarizes the key quantitative data for the more readily available isomers, providing a comparative baseline for experimental design.

| Property | 2,4-dichloro-5-methylpyrimidine | 2,4-dichloro-6-methylpyrimidine |

| CAS Number | 1780-31-0 | 5424-21-5[1][2] |

| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂[1][2] |

| Molecular Weight | 163.00 g/mol | 163.00 g/mol [1][2] |

| Appearance | Solid | Solid[1] |

| Melting Point | 26-28 °C | 44-47 °C[1] |

| Boiling Point | 108-109 °C at 11 mmHg | 219 °C[1] |

| Density | 1.39 g/mL at 25 °C | Not readily available |

| Flash Point | 113 °C (235.4 °F) - closed cup | 113 °C (235.4 °F) - closed cup[1] |

Section 2: Synthesis and Chemical Reactivity

The synthesis of dichloropyrimidines is a cornerstone transformation in heterocyclic chemistry. The most common and industrially scalable approach involves the chlorination of a corresponding pyrimidine-diol (a uracil derivative).

Experimental Protocol: General Synthesis of Dichloromethylpyrimidines

This protocol describes a generalized procedure based on established methods for converting a methyluracil precursor to its corresponding dichloropyrimidine derivative.

-

Reaction Setup: In a nitrogen-purged reaction vessel equipped with a reflux condenser and a dropping funnel, charge the appropriate methyluracil precursor (e.g., 6-methyluracil).

-

Chlorination: Add an excess of phosphorus oxychloride (POCl₃) to the vessel. The POCl₃ serves as both the chlorinating agent and the solvent in many protocols.

-

Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) for several hours (e.g., 8-10 hours).[3] The progress of the reaction should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[3]

-

Work-up: After cooling the reaction mixture, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, aqueous basic solution (e.g., potassium carbonate) to neutralize the acidic environment.[3]

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent, such as dichloromethane (DCM) or toluene.[4][5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

Final Product: The crude solid can be further purified by recrystallization or chromatography to yield the final, high-purity dichloromethylpyrimidine.[4]

Causality and Field Insights:

-

Choice of Reagent: Phosphorus oxychloride is the chlorinating agent of choice for this transformation. It effectively replaces the hydroxyl groups of the tautomeric form of the uracil ring with chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions.

-

Reaction Control: The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water. The use of an inert atmosphere (nitrogen) prevents side reactions. Temperature control is critical to ensure complete reaction without significant decomposition.

-

Differential Reactivity: A key feature for drug development professionals is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This allows for selective, sequential functionalization, enabling the synthesis of diverse molecular libraries from a single intermediate.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of dichloromethylpyrimidines.

Section 3: Applications in Drug Discovery and Development

Dichloromethylpyrimidines are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they are highly valued as "privileged scaffolds" or key building blocks in medicinal chemistry. Their utility stems from the pyrimidine core, which mimics endogenous nucleobases, and the reactive chlorine atoms, which act as handles for molecular elaboration.

-

Kinase Inhibitors: A significant application is in the synthesis of kinase inhibitors for oncology. For instance, 2,4-dichloro-6-methylpyrimidine derivatives have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for treating non-small cell lung cancer (NSCLC).[6] The pyrimidine core serves as a hinge-binding motif, while substitutions at the C2 and C4 positions are explored to achieve potency and selectivity against specific mutations like T790M/L858R.[6]

-

Antiviral and Antibacterial Agents: The pyrimidine structure is fundamental to life, making its analogs prime candidates for disrupting viral and bacterial replication. By attaching various functional groups to the dichloropyrimidine core, chemists can create compounds that interfere with essential microbial enzymes.[7]

-

Versatile Intermediate: The compound is a crucial intermediate for creating complex molecular structures.[8] The two reactive chlorine atoms allow for facile derivatization through various chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it an indispensable precursor for medicinal chemists.[8][9]

Role as a Chemical Scaffold Diagram

Caption: Derivatization strategy using a dichloromethylpyrimidine scaffold.

Section 4: Safety, Handling, and Storage

As corrosive and reactive chemical intermediates, all isomers of dichloromethylpyrimidine must be handled with appropriate precautions. The following guidelines are synthesized from safety data sheets (SDS) for these compounds.

Hazard Identification

-

GHS Classification: These compounds are typically classified as Skin Corrosion/Irritation Category 1B and cause severe skin burns and eye damage.[1][2]

-

Primary Hazards: The material is corrosive and can cause severe chemical burns upon contact with skin, eyes, or the respiratory tract if inhaled as a dust.[10][11][12]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this material in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

-

Personal Contact: Avoid all personal contact, including the inhalation of dust or fumes.[10][12]

-

Eye Protection: Wear chemical safety goggles and a face shield.[1] Eyewash stations must be readily accessible.[13]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or butyl rubber).[12] Ensure there is no exposed skin.

-

Respiratory Protection: If there is a risk of inhaling dust, use a P3 (EN 143) or N95 (US) type respirator cartridge.[1]

Storage Requirements

-

Containers: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[10]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.[10][11] These compounds are often sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11][14]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[10]

Conclusion

While the specific isomer this compound is not well-documented, a detailed examination of its close structural relatives, 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine, provides invaluable insights for the research and drug development community. These compounds are versatile and powerful intermediates, whose well-understood physicochemical properties, established synthesis routes, and differential reactivity at the C2 and C4 positions make them essential tools in the creation of novel therapeutics. Adherence to strict safety and handling protocols is mandatory to ensure the safe and effective utilization of these potent chemical building blocks.

References

-

Zhonghan. (n.d.). China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]

- 2. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zhonghanchemical.com [zhonghanchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. 2,4-Dichloro-6-vinylpyrimidine CAS 169173-79-9 [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5,6-dimethylpyrimidine

Introduction

2,4-Dichloro-5,6-dimethylpyrimidine is a pivotal heterocyclic building block, extensively utilized by researchers in the fields of medicinal chemistry and drug development. Its di-chloro substituted pyrimidine core offers two reactive sites for nucleophilic substitution, making it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules, including kinase inhibitors and other pharmacologically active agents. This guide provides a comprehensive, technically-grounded overview of the robust and widely adopted two-step synthetic pathway to this key intermediate, beginning with the formation of the pyrimidine ring, followed by a crucial chlorination step. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and success in the laboratory.

PART 1: Synthesis of the Precursor: 5,6-Dimethyluracil

The logical and most common approach to synthesizing the target molecule begins with the construction of the corresponding dihydroxy pyrimidine precursor, 2,4-dihydroxy-5,6-dimethylpyrimidine, more commonly known as 5,6-dimethyluracil. This precursor serves as the direct substrate for the subsequent chlorination.

Retrosynthetic Analysis & Mechanistic Rationale

The formation of the 5,6-dimethyluracil ring is typically achieved through a condensation reaction. The core principle involves reacting a compound containing the N-C-N backbone (urea) with a 1,3-dicarbonyl compound or its equivalent that provides the C-C-C backbone with the desired methyl substituents. While various methods exist for uracil synthesis, a reliable approach for 5,6-disubstituted uracils involves the condensation of urea with a substituted β-ketoester or a 1,2-diketone. A closely related and well-documented procedure is the synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea and acetylacetone (2,4-pentanedione), which proceeds under acidic conditions.[1][2] This reaction establishes the fundamental pyrimidine ring structure required for the subsequent chlorination step.

Experimental Protocol: Synthesis of 5,6-Dimethyluracil (Illustrative)

While a direct protocol for 5,6-dimethyluracil from 2,3-butanedione and urea is less commonly detailed in readily available literature, the synthesis of analogous structures provides a robust template. The following protocol is adapted from established procedures for similar pyrimidine syntheses, such as the reaction of urea with acetylacetone.[1][2]

Reaction Scheme: Urea + 2,3-Butanedione → 5,6-Dimethyluracil

Materials:

-

Urea

-

2,3-Butanedione (Diacetyl)

-

Methanol or Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 eq.) and 2,3-butanedione (1.05 eq.) in methanol.

-

Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid precipitate and wash with cold methanol to remove unreacted starting materials.

-

Purification: The crude 5,6-dimethyluracil can be recrystallized from water or an ethanol/water mixture to yield the pure product. The melting point should be consistent with literature values (approx. 297-300 °C).

PART 2: Chlorination of 5,6-Dimethyluracil

The critical step in the synthesis is the conversion of the hydroxyl groups of 5,6-dimethyluracil into chlorine atoms. This transformation is most effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[3][4][5]

Mechanistic Considerations

The chlorination of the dihydroxypyrimidine tautomer (uracil) with POCl₃ is a well-established reaction. The mechanism involves the activation of the carbonyl oxygen atoms by phosphorus oxychloride. This is followed by nucleophilic attack by the chloride ions. The presence of a tertiary amine, such as triethylamine or N,N-diisopropylethylamine (Hünig's base), can be used to scavenge the HCl generated during the reaction and can also act as a catalyst.[6][7] In some procedures, phosphorus pentachloride (PCl₅) is used as an additive to enhance the reactivity of the chlorinating mixture.

Detailed Experimental Protocol: Chlorination

Reaction Scheme: 5,6-Dimethyluracil + POCl₃ → this compound

Materials:

-

5,6-Dimethyluracil (1.0 eq.)

-

Phosphorus Oxychloride (POCl₃) (excess, serves as reagent and solvent)

-

Triethylamine (optional, catalyst/acid scavenger, ~2.2 eq.)

-

Ice water

-

Dichloromethane or Chloroform (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a gas outlet to a scrubber) and a dropping funnel, place 5,6-dimethyluracil (1.0 eq.).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) to the flask. The reaction can be run neat in POCl₃ or with an inert solvent.

-

Catalyst Addition (Optional): If using a catalyst, cool the mixture in an ice bath and slowly add triethylamine (2.2 eq.) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.

Critical Parameters and Optimization

The success of the chlorination step is highly dependent on several factors that must be carefully controlled.

| Parameter | Rationale & Field-Proven Insights | Typical Range |

| POCl₃ Stoichiometry | A large excess is often used to serve as both the reagent and the solvent, driving the reaction to completion. However, this necessitates a more demanding work-up to remove the excess. | 3 - 10 equivalents |

| Temperature | The reaction typically requires heating to reflux to overcome the activation energy for the conversion of the stable uracil ring. | 100 - 120 °C[3][7] |

| Reaction Time | Monitoring by TLC is crucial. Incomplete reactions will be difficult to purify, while prolonged heating can lead to decomposition. | 4 - 24 hours |

| Use of Tertiary Amines | Amines like triethylamine or N,N-diethylaniline act as catalysts and scavenge the HCl produced, preventing potential side reactions and accelerating the chlorination.[6] | 2.0 - 3.0 equivalents |

| Quenching Procedure | The hydrolysis of excess POCl₃ is extremely exothermic and releases HCl gas. A slow, controlled addition to a large volume of ice is critical for safety and to prevent degradation of the product.[4] | 0 - 10 °C |

Visualization of Synthetic Pathway and Workflow

Caption: Overall synthetic route to this compound.

Sources

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 3. KR19980701747A - 4, 6-dichloro-pyrimidine preparation method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 7. CN102746237A - Preparation method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

A Methodological and Predictive Guide to the Spectroscopic Characterization of 2,4-Dichloro-5,6-dimethylpyrimidine

An In-depth Technical Guide

Abstract

2,4-Dichloro-5,6-dimethylpyrimidine (CAS No. 2814-29-1) is a substituted pyrimidine that holds potential as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. As with any synthesized compound, unambiguous structural confirmation is paramount for its use in further research and development. Spectroscopic analysis is the cornerstone of this characterization process. This guide provides a comprehensive, in-depth framework for the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this target molecule. Due to the limited availability of published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from closely related analogs to present a predictive analysis. This approach not only anticipates the expected spectral features but also explains the underlying chemical principles, offering a robust methodology for researchers to follow when empirical data is generated.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of this compound dictate its spectroscopic fingerprint. The molecule consists of a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted with two chlorine atoms at the C2 and C4 positions and two methyl groups at the C5 and C6 positions. The absence of symmetry and the presence of electron-withdrawing chloro-substituents and electron-donating methyl groups will create a distinct and interpretable pattern in its spectra.

Figure 2: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples. [1]It requires minimal sample preparation—a small amount of the solid is simply placed on the ATR crystal—and provides high-quality, reproducible spectra. This is a significant advantage over traditional methods like KBr pellets, which are more labor-intensive and can be affected by moisture. The spectrum is typically recorded over the range of 4000-400 cm⁻¹, which covers the diagnostic vibrations for most organic functional groups. [2]

Predicted IR Absorption Bands

The IR spectrum will be characterized by vibrations from the pyrimidine ring and the attached methyl and chloro groups.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2950 - 3000 | C-H Stretch (sp³ CH₃) | Medium | Characteristic of methyl groups. |

| 1550 - 1610 | C=N Ring Stretch | Strong | Typical for pyrimidine and other heteroaromatic rings. [3] |

| 1400 - 1480 | C=C Ring Stretch | Medium-Strong | Aromatic/heteroaromatic ring skeletal vibrations. [3] |

| 1370 - 1390 | C-H Bend (CH₃) | Medium | Symmetric bending of methyl groups. |

| 600 - 800 | C-Cl Stretch | Strong | Characteristic absorption for organochlorine compounds. |

Experimental Protocol: ATR-IR Spectrum Acquisition

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation pattern, further confirming its identity.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a standard, high-energy ionization technique that provides a clear molecular ion peak and a rich, reproducible fragmentation pattern, which acts as a "fingerprint" for the compound. [4]This technique is often coupled with Gas Chromatography (GC-MS) for sample introduction, which also serves as a purity check. A high-resolution mass spectrometer (HRMS) is invaluable for determining the elemental composition by measuring the mass-to-charge ratio to several decimal places.

Predicted Mass Spectrum

The mass spectrum of this compound (C₆H₆Cl₂N₂) will have several defining features.

-

Molecular Weight: The nominal molecular weight is 176 g/mol . The monoisotopic mass is approximately 175.996 g/mol .

-

Molecular Ion (M⁺): The most critical feature will be the isotopic cluster for the molecular ion, resulting from the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak: Contains two ³⁵Cl atoms. (Relative abundance = 100%)

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom. (Relative abundance ≈ 65%)

-

M+4 peak: Contains two ³⁷Cl atoms. (Relative abundance ≈ 10%) This characteristic 100:65:10 (or 9:6:1) ratio is a definitive indicator of a dichlorinated compound.

-

-

Key Fragments: High-energy ionization will likely cause fragmentation. Common losses include a chlorine atom or a methyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Ion | Rationale |

|---|---|---|

| 176, 178, 180 | [C₆H₆Cl₂N₂]⁺ (M⁺) | Molecular ion cluster showing the characteristic pattern for two Cl atoms. |

| 141, 143 | [M - Cl]⁺ | Loss of a chlorine radical. Will show a pattern for one Cl atom. |

| 161, 163 | [M - CH₃]⁺ | Loss of a methyl radical. Will show a pattern for two Cl atoms. |

Figure 3: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Set up the GC with an appropriate column (e.g., a non-polar DB-5ms) and a suitable temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure separation from any impurities. Set the MS to scan over a mass range of m/z 40-400.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the components, which then enter the mass spectrometer to be ionized, fragmented, and detected.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess purity. Extract the mass spectrum from the peak corresponding to the compound of interest and analyze the molecular ion cluster and fragmentation pattern.

Conclusion and Data Summary

This guide outlines a predictive and methodological approach to the comprehensive spectroscopic characterization of this compound. By applying fundamental principles and drawing parallels with analogous structures, we can anticipate the key features in its NMR, IR, and MS spectra. This framework provides researchers with a clear roadmap for both acquiring and interpreting empirical data, ensuring the confident structural verification required for advancing scientific research.

Table 5: Consolidated Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Methyl Singlets | Two singlets, ~2.4 - 2.7 ppm |

| ¹³C NMR | Total Signals | 8 unique signals |

| Aromatic/Heteroaromatic C | ~120 - 175 ppm | |

| Methyl C | ~15 - 25 ppm | |

| IR | C=N / C=C Stretches | 1400 - 1610 cm⁻¹ |

| C-Cl Stretch | 600 - 800 cm⁻¹ | |

| MS (EI) | Molecular Ion Cluster (m/z) | 176, 178, 180 (Ratio ~9:6:1) |

| | Primary Fragment (m/z) | 141 (Loss of Cl), 161 (Loss of CH₃) |

The acquisition of actual experimental data following the protocols described herein is the final, essential step to validate these predictions and unequivocally confirm the structure and purity of this compound.

References

-

The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]

-

Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Online]. Available: [Link]

-

SpectraBase. 2,4-Dichloro-6-methylpyrimidine - Optional[ATR-IR] - Spectrum. [Online]. Available: [Link]

-

SpectraBase. 2,4-Dichloro-6-methylpyrimidine - Optional[FTIR] - Spectrum. [Online]. Available: [Link]

-

SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Online]. Available: [Link]

-

NIST WebBook. Pyrimidine, 2,4-dichloro-. [Online]. Available: [Link]

-

PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Online]. Available: [Link]

-

NIST WebBook. Pyrimidine, 4,6-dichloro-. [Online]. Available: [Link]

-

PMC. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. [Online]. Available: [Link]

-

NIST WebBook. Pyrimidine, 2,4-dichloro- UV/Visible spectrum. [Online]. Available: [Link]

-

National Institutes of Health (NIH). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Online]. Available: [Link]

-

Semantic Scholar. Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. [Online]. Available: [Link]

-

SpectraBase. 2,4-Dichloro-5-fluoropyrimidine - Optional[ATR-IR] - Spectrum. [Online]. Available: [Link]

Sources

- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

2,4-Dichloro-5,6-dimethylpyrimidine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5,6-dimethylpyrimidine in Organic Solvents

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents across a spectrum of diseases, including cancer and infectious diseases.[1] this compound (PubChem CID: 241553) is a member of this vital class of heterocyclic compounds.[2] Its structure, featuring two reactive chlorine atoms and two methyl groups, presents a versatile platform for medicinal chemists to synthesize novel, complex molecules with tailored pharmacological profiles.[3]

The journey from a promising chemical intermediate to a viable drug candidate is profoundly influenced by its fundamental physicochemical properties, chief among them being solubility. A comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a critical prerequisite for nearly every stage of drug development. It dictates the choice of solvents for reaction chemistry, influences the efficiency of purification by crystallization, and is paramount for developing stable and bioavailable formulations.[4][5]

Publicly available quantitative solubility data for this compound is notably scarce. This guide, therefore, serves a dual purpose. First, it provides a robust, field-proven experimental framework for researchers to accurately determine the thermodynamic solubility of this compound. Second, it synthesizes available information on structurally analogous compounds to present a well-grounded prediction of its solubility profile. This document is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required for this essential characterization.

Physicochemical Properties and Structural Considerations

The solubility behavior of a molecule is intrinsically linked to its structure. The this compound molecule possesses a blend of polar and non-polar characteristics that govern its interaction with different solvents. The nitrogen atoms within the pyrimidine ring and the electronegative chlorine atoms create polar regions capable of dipole-dipole interactions. Conversely, the aromatic ring and the two methyl groups contribute to its non-polar, lipophilic nature. This duality suggests that the compound will not have a simple, binary solubility profile but will instead exhibit varying degrees of solubility across a range of solvent polarities, a concept often summarized by the principle "like dissolves like."[6][7]

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Appearance | Predicted: Solid | - |

| CAS Number | 64792-72-9 | [2] |

Predicted Solubility Profile

In the absence of direct experimental data, we can forecast the solubility of this compound by examining data from closely related analogs such as 2,4-dichloro-6-methylpyrimidine and 2,4-dichloro-5-amino-6-methylpyrimidine.[8][9] The following table provides an estimated solubility profile in common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The non-polar hydrocarbon backbone of the solvent will interact favorably with the methyl groups and the pyrimidine ring, but less so with the polar chloro- and nitrogen moieties. Analogs show solubility in toluene.[9] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can engage in dipole-dipole interactions with the polar sites of the molecule while also accommodating its non-polar regions. Analogs show good solubility in chloroform.[9] |

| Tetrahydrofuran (THF), Ethyl Acetate | High | The ether and ester functionalities can interact with the solute. Analogs are reported to be soluble in ether and ethyl acetate.[9] | |

| N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | These highly polar solvents are effective for many substituted pyrimidines.[8][10] | |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors, but the overall polarity may lead to moderate, rather than high, solubility. Studies on similar pyrimidines show solubility in methanol.[8][10] |

| Water | Very Low / Insoluble | The significant non-polar character conferred by the methyl groups and the overall ring structure is expected to outweigh the polarity of the chloro- and nitrogen groups, leading to poor aqueous solubility, a common trait for such compounds.[9] |

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid is the shake-flask method.[11] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Causality Behind Experimental Choices

-

Excess Solute: The addition of an excess amount of the solid compound is crucial to ensure that the solvent becomes saturated, reaching a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[12]

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant, controlled temperature (e.g., 25 °C for standard conditions or 37 °C for biopharmaceutical relevance) is essential for data consistency and relevance.[4][11]

-

Agitation & Time: Continuous agitation ensures that the entire volume of the solvent is in contact with the solid, preventing concentration gradients.[12] An extended incubation period (e.g., 24-72 hours) is necessary to ensure the system has sufficient time to reach true equilibrium, which can be slow for sparingly soluble compounds.[12]

-

Validated Analysis: The use of a validated, sensitive, and specific analytical technique, such as High-Performance Liquid Chromatography (HPLC), is non-negotiable for accurately quantifying the concentration of the dissolved solute in the supernatant.[12]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh an amount of this compound that is demonstrably in excess of its expected solubility and add it to a known volume (e.g., 1-5 mL) of the desired organic solvent in a glass vial with a screw cap.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples at a consistent speed for at least 24 hours to ensure equilibrium is reached.[11][12]

-

Sample Collection and Separation: After incubation, remove the vials and allow them to stand at the incubation temperature for a short period to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter.[12] This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

Calculation: Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve prepared from known concentrations of this compound. Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final solubility in units such as mg/mL or mol/L.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar dichlorinated pyrimidines, such as 2,4-dichloro-5-methylpyrimidine, indicate significant hazards. These compounds are often classified as corrosive and can cause severe skin burns and serious eye damage.[13][14]

-

Engineering Controls: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]

-

Handling: Avoid all personal contact. Do not breathe dust.[13] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of novel drug candidates. A thorough characterization of its solubility in organic solvents is a foundational step in realizing this potential. While specific quantitative data remains to be broadly published, this guide provides a predictive framework based on the principles of chemical structure and analogy. More importantly, it delivers an authoritative, detailed, and logically grounded experimental protocol for researchers to determine the thermodynamic solubility with high confidence. Adherence to this methodology will yield the crucial data needed to accelerate synthesis, streamline purification, and enable rational formulation development, thereby supporting the advancement of pyrimidine-based drug discovery programs.

References

A complete list of sources is provided below for verification and further reading.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Equilibrium Solubility Assays Protocol - AxisPharm.

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.

- This compound | C6H6Cl2N2 | CID 241553 - PubChem.

- China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of organic compounds (video) - Khan Academy.

- Pyrimidine - Solubility of Things.

- SAFETY D

- Annex 4 - World Health Organiz

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG

- 2,4-DICHLORO-6-METHYLPYRIMIDINE - ChemBK.

- 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem.

- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich.

- 2,4-Dichloro-5-methylpyrimidine - Santa Cruz Biotechnology.

- The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery.

- Recent Advances in Pyrimidine-Based Drugs - MDPI.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 2. This compound | C6H6Cl2N2 | CID 241553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. zhonghanchemical.com [zhonghanchemical.com]

- 9. chembk.com [chembk.com]

- 10. scispace.com [scispace.com]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine with nucleophiles

An In-depth Technical Guide to the Reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores with a wide array of biological activities, including antibacterial, antimicrobial, and kinase inhibition properties.[1] Among the vast library of pyrimidine-based building blocks, this compound stands out as a versatile intermediate. The electron-deficient nature of the pyrimidine ring, significantly amplified by two chloro atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity allows for the precise and sequential introduction of various functional groups, enabling the construction of complex molecular architectures essential for drug discovery programs.

This guide offers a deep dive into the reactivity of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying electronic and steric principles governing its reactions with nucleophiles, with a particular focus on the critical aspect of regioselectivity. By understanding the causality behind experimental outcomes, researchers can more effectively design synthetic routes and optimize reaction conditions to achieve their desired molecular targets.

Core Reactivity Principles: An Electron-Deficient Scaffold

The reactivity of dichloropyrimidines is primarily governed by the SNAr mechanism. The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, reducing the electron density of the ring and making it susceptible to attack by nucleophiles. The two chlorine atoms further enhance this effect.

The generally accepted order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[1][2] This preference is fundamentally rooted in the stability of the intermediate Meisenheimer complex formed during the reaction. Attack at the C4 position allows the negative charge of the anionic intermediate to be delocalized over both ring nitrogens, forming a more stable para-quinoid-like resonance structure compared to the ortho-quinoid structure resulting from attack at C2.[1]

From a frontier molecular orbital (FMO) perspective, this regioselectivity can be explained by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). For most 2,4-dichloropyrimidines, the LUMO coefficient is significantly larger on the C4 carbon than on C2, indicating that C4 is the more electrophilic site and thus the preferred target for nucleophilic attack.[3][4]

Caption: Generalized SNAr mechanism via a stable Meisenheimer intermediate.

Controlling Regioselectivity: The Impact of Substitution and Conditions

While the inherent reactivity of the 2,4-dichloropyrimidine core favors C4 substitution, this selectivity is not absolute. It is a highly sensitive system where the final product distribution can be skillfully manipulated by several key factors. For the specific case of this compound, the two methyl groups play a crucial role.

-

Electronic Effects : The methyl groups at C5 and C6 are weak electron-donating groups (EDGs). The presence of an EDG at the C6 position is known to alter the electronic landscape, potentially reversing the typical selectivity to favor substitution at the C2 position.[3][5] This is because the EDG can destabilize the Meisenheimer intermediate formed by C4 attack while having less impact on the intermediate from C2 attack. Quantum mechanics (QM) analyses show that EDGs at C6 can alter the LUMO distribution, making the LUMO lobes at C2 and C4 more similar in size and increasing the likelihood of C2 attack.[3]

-

Steric Hindrance : The methyl group at the C5 position introduces significant steric bulk around the C4 position. This physically impedes the approach of a nucleophile, creating a kinetic barrier for attack at C4. Bulky substituents at C5 are known to affect the C4/C2 selectivity ratio.[3]

-

Nature of the Nucleophile : The choice of nucleophile is a critical determinant of regioselectivity. While many common nucleophiles (e.g., primary/secondary amines, alkoxides) may still favor C4 or give mixtures, certain nucleophiles exhibit distinct preferences. For instance, tertiary amines have been shown to display excellent selectivity for the C2 position in some substituted 2,4-dichloropyrimidines.[5][6]

-

Reaction Conditions : Solvent, temperature, and the choice of base can tip the regiochemical balance.[5] For example, achieving selective C2 substitution can be challenging under alkaline conditions, and alternative systems like a TFA/IPA mixture might be required.[5]

Caption: Factors influencing regioselectivity in nucleophilic substitutions.

Experimental Protocols and Methodologies

The following protocols are generalized methodologies adapted for this compound. Due to the factors discussed above, optimization of temperature, reaction time, and stoichiometry is highly recommended to achieve desired yields and regioselectivity.

Synthesis of this compound

The starting material is typically synthesized via chlorination of the corresponding dihydroxy pyrimidine using a strong chlorinating agent like phosphoryl chloride (POCl₃).[7]

Step-by-Step Protocol:

-

Setup : To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyluracil (1.0 eq.).

-

Chlorination : Carefully add phosphoryl chloride (POCl₃, 5-10 eq.) to the flask under an inert atmosphere.

-

Heating : Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the target compound.

General Protocol for Nucleophilic Substitution (Amination Example)

This protocol describes a typical SNAr reaction with an amine nucleophile.

Caption: Standard workflow for a nucleophilic amination reaction.

Detailed Steps:

-

Reagents : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, dioxane, DMF).

-

Base : Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 eq.).

-

Nucleophile Addition : Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq.) to the solution. For less reactive nucleophiles, the addition may be performed at an elevated temperature.

-

Reaction : Heat the mixture to a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction and Purification : Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel.

Summary of Reactivity Patterns

The following table summarizes the expected reactivity and regiochemical outcomes for the reaction of this compound with various classes of nucleophiles. Note that these are generalized predictions; experimental validation is essential.

| Nucleophile Class | Typical Nucleophile(s) | Expected Primary Product(s) | Key Considerations |

| Primary/Secondary Amines | Morpholine, Piperidine, Benzylamine | Mixture of C4 and C2 isomers. C2 may be favored. | Requires base (e.g., DIPEA, K₂CO₃). Higher temperatures may be needed. |

| Aromatic Amines | Aniline, p-Methoxyaniline | Mixture of C4 and C2 isomers. | Often requires higher temperatures or palladium catalysis for efficient reaction.[1] |

| Alkoxides | Sodium Methoxide, Sodium Ethoxide | C4-alkoxy and/or C2-alkoxy products. | Reaction is typically fast. Must be performed under anhydrous conditions. |

| Thiols/Thiolates | Thiophenol, Ethanethiol | C4-thioether and/or C2-thioether products. | Thiolates are potent nucleophiles. Palladium catalysis can be used to achieve high C2 selectivity.[8] |

| Hydroxide | NaOH, KOH | Monohydroxylated products (pyrimidinones). | Can lead to a mixture of products and potential decomposition. |

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.

- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan'20 QM Analyses.

- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Spartan'20 QM Analyses.

- Leger, P. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Allerston, C. K., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.

- BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.

- Fricke, T., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- ResearchGate. (n.d.).

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine synthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The 2,4-Dichloro-5,6-dimethylpyrimidine Scaffold: A Versatile Core for Discovering Novel Biologically Active Molecules

An In-Depth Technical Guide

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its profound role in biological systems, most notably as a fundamental component of nucleic acids. This guide focuses on a specific, highly functionalized scaffold: 2,4-dichloro-5,6-dimethylpyrimidine . The strategic placement of two reactive chlorine atoms on the electron-deficient pyrimidine ring renders it an exceptionally versatile synthon for developing extensive libraries of novel derivatives through nucleophilic aromatic substitution.[1][2] This document provides a technical overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of its derivatives, with a primary focus on their promise as kinase inhibitors for anticancer applications. We furnish detailed, field-proven experimental protocols for synthesis and biological evaluation to empower researchers in drug discovery and chemical biology.

The this compound Scaffold: A Privileged Starting Point

The 2,4-dichloropyrimidine framework is a "privileged" structure in drug discovery. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, readily displaced by a variety of nucleophiles such as amines, thiols, and alcohols.[1] This reactivity is the cornerstone of its utility, allowing for the systematic synthesis of diverse compound libraries.

The addition of the 5,6-dimethyl groups to the core ring introduces specific steric and electronic modifications. These methyl groups can influence the molecule's conformation, solubility, and, most importantly, its interaction with biological targets by occupying hydrophobic pockets or altering the electronic nature of the pyrimidine ring.

The general workflow for exploring the potential of this scaffold follows a logical progression from synthesis to biological characterization.

Anticancer Activity: Induction of Cell Cycle Arrest and Apoptosis

By inhibiting key kinases like EGFR or Cyclin-Dependent Kinases (CDKs), these derivatives can halt the cell cycle and induce programmed cell death (apoptosis). [3][4]For example, a potent derivative might arrest cancer cells in the G2/M phase of the cell cycle, preventing mitosis and leading to apoptosis. [5]These effects are typically evaluated using cell-based assays following initial cytotoxicity screening.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-disubstituted pyrimidines is highly sensitive to the nature of the substituents at the C2 and C4 positions. [6][7]Understanding these relationships is crucial for designing potent and selective inhibitors.

-

C4-Position: Substitution at the C4 position with various anilines is a common strategy. The aniline moiety often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. Substituents on this aniline ring can be modified to enhance potency or target selectivity. For instance, small, electron-withdrawing groups on the aniline ring often improve activity. [7]* C2-Position: The C2 position is frequently modified to interact with the solvent-exposed region of the ATP pocket. Introducing groups like piperazine or morpholine can significantly enhance aqueous solubility and provide additional interaction points, improving the pharmacokinetic profile of the compound. [8]* C5/C6-Positions: The 5,6-dimethyl groups on our core scaffold serve to probe a hydrophobic pocket and can influence the orientation of the C4-substituent, potentially increasing binding affinity.

Experimental Protocols & Methodologies

The following protocols provide robust, validated methods for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the sequential, regioselective substitution of amines onto the 2,4-dichloropyrimidine core. Substitution generally occurs at the more reactive C4 position first, followed by substitution at C2 under more forcing conditions. [1][9] Objective: To synthesize a C4-anilino, C2-piperazinyl-5,6-dimethylpyrimidine derivative.

Causality: The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the two chlorine atoms, makes the chlorinated carbons highly susceptible to nucleophilic attack. [10]The C4 position is typically more electrophilic than the C2 position, allowing for controlled, stepwise substitution. [9] Materials:

-

This compound (1.0 eq)

-

3-chloro-4-fluoroaniline (1.1 eq)

-

N-Boc-piperazine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or 2-propanol

-

Standard laboratory glassware, inert atmosphere (N₂ or Ar) setup

Step-by-Step Procedure:

-

Step A: C4-Substitution:

-